molecular formula C10H9N3O2 B413861 5-Nitro-1-prop-2-enylbenzimidazole

5-Nitro-1-prop-2-enylbenzimidazole

Cat. No.: B413861
M. Wt: 203.2g/mol
InChI Key: POKPVTRAAFOWQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-1-prop-2-enylbenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1-prop-2-enylbenzimidazole typically involves the following steps:

    Alkylation: The prop-2-enyl group can be introduced through an alkylation reaction using an appropriate alkylating agent, such as allyl bromide, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1-prop-2-enylbenzimidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Addition: The prop-2-enyl group can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

    Addition: Bromine in carbon tetrachloride.

Major Products Formed

    Reduction: 5-Amino-1-prop-2-enylbenzimidazole.

    Substitution: 5-Methoxy-1-prop-2-enylbenzimidazole.

    Addition: 1,2-Dibromo-1-prop-2-enylbenzimidazole.

Scientific Research Applications

5-Nitro-1-prop-2-enylbenzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.

    Medicine: Explored for its anticancer properties due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Nitro-1-prop-2-enylbenzimidazole involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

    DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.

    Oxidative Stress: The nitro group can generate reactive oxygen species, leading to oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    5-Nitrobenzimidazole: Lacks the prop-2-enyl group, making it less reactive in certain chemical reactions.

    1-Prop-2-enylbenzimidazole: Lacks the nitro group, reducing its potential for oxidative stress induction.

Uniqueness

5-Nitro-1-prop-2-enylbenzimidazole is unique due to the presence of both the nitro and prop-2-enyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.2g/mol

IUPAC Name

5-nitro-1-prop-2-enylbenzimidazole

InChI

InChI=1S/C10H9N3O2/c1-2-5-12-7-11-9-6-8(13(14)15)3-4-10(9)12/h2-4,6-7H,1,5H2

InChI Key

POKPVTRAAFOWQJ-UHFFFAOYSA-N

SMILES

C=CCN1C=NC2=C1C=CC(=C2)[N+](=O)[O-]

Canonical SMILES

C=CCN1C=NC2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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